molecular formula C8H10N4O4 B8196700 2,5-Dihydroxyterephthalohydrazide

2,5-Dihydroxyterephthalohydrazide

Cat. No.: B8196700
M. Wt: 226.19 g/mol
InChI Key: DQZASJMFKRPEEF-UHFFFAOYSA-N
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Description

2,5-Dihydroxyterephthalohydrazide is a chemical compound with the molecular formula C8H10N4O4 and a molecular weight of 226.19 g/mol . It is known for its applications in various fields, including chemistry, biology, and materials science. The compound is characterized by the presence of two hydroxyl groups and a hydrazide group attached to a terephthalic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dihydroxyterephthalohydrazide can be synthesized through the polycondensation of 1,3,5-tris(4-formylphenyl)benzene and this compound under solvothermal conditions . This method involves heating the reactants in a solvent at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored at low temperatures (2-8°C) and protected from light and moisture to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxyterephthalohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions include quinones, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dihydroxyterephthalohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Dihydroxyterephthalohydrazide exerts its effects involves interactions with metal ions and other molecular targets. For example, in the construction of fluorescent sensors, the compound forms a covalent organic framework that interacts with copper ions, leading to fluorescence quenching. The addition of amino acids like cysteine and histidine can reverse this quenching, allowing for the detection of these molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydroxyterephthalohydrazide is unique due to the presence of both hydroxyl and hydrazide groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to form covalent organic frameworks and act as a fluorescent sensor highlights its potential in advanced material science and analytical chemistry .

Properties

IUPAC Name

2,5-dihydroxybenzene-1,4-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c9-11-7(15)3-1-5(13)4(2-6(3)14)8(16)12-10/h1-2,13-14H,9-10H2,(H,11,15)(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZASJMFKRPEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)C(=O)NN)O)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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